molecular formula C20H21N3O3 B2527143 3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 895121-08-1

3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2527143
CAS No.: 895121-08-1
M. Wt: 351.406
InChI Key: BISKLSLKYDVXFS-UHFFFAOYSA-N
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Description

3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinone derivatives. This compound is characterized by the presence of a pyrazinone ring, a phenyl group, and a dimethoxyphenethylamine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethoxyphenethylamine with a suitable pyrazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can significantly increase the yield and purity of the compound. Additionally, industrial production may involve the use of advanced purification techniques, such as chromatography or crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrazinone derivatives.

Scientific Research Applications

3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    Mescaline: A naturally occurring compound with a similar phenethylamine backbone.

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

Uniqueness

3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-8-9-18(26-2)15(14-17)10-11-21-19-20(24)23(13-12-22-19)16-6-4-3-5-7-16/h3-9,12-14H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISKLSLKYDVXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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